molecular formula C5H4N2O3S B2510010 Methyl 5-formyl-1,2,3-thiadiazole-4-carboxylate CAS No. 134077-72-8

Methyl 5-formyl-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B2510010
CAS No.: 134077-72-8
M. Wt: 172.16
InChI Key: TZTUBPILFMJMGV-UHFFFAOYSA-N
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Description

Methyl 5-formyl-1,2,3-thiadiazole-4-carboxylate: is a heterocyclic compound containing a thiadiazole ring

Scientific Research Applications

Chemistry: Methyl 5-formyl-1,2,3-thiadiazole-4-carboxylate is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials with unique properties .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the design and synthesis of new drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it valuable for developing new polymers and coatings .

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-formyl-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazones with carbon disulfide, followed by oxidation and esterification steps .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-formyl-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Methyl 5-carboxy-1,2,3-thiadiazole-4-carboxylate
  • Methyl 5-hydroxymethyl-1,2,3-thiadiazole-4-carboxylate
  • Methyl 5-aminomethyl-1,2,3-thiadiazole-4-carboxylate

Uniqueness: Methyl 5-formyl-1,2,3-thiadiazole-4-carboxylate is unique due to its formyl group, which provides distinct reactivity compared to its analogs. This allows for specific modifications and applications that are not possible with other similar compounds .

Properties

IUPAC Name

methyl 5-formylthiadiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3S/c1-10-5(9)4-3(2-8)11-7-6-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTUBPILFMJMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SN=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134077-72-8
Record name methyl 5-formyl-1,2,3-thiadiazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methyl 5-(methoxymethyl)-1,2,3-thiadiazole-4-carboxylate (4.18 g, 0.022 mol) was dissolved in carbon tetrachloride (60 mL). To the solution was added bromine (4.18 g, 0.026 mol) and the solution was refluxed upon irradiation with long wavelength UV light (100 watts) for 3 h. The volatiles were evaporated in vacuo and the crude material purified by flash chromatography to give the desired product (2.70 g, 71%) as a viscous oil. 1H NMR (400 MHz, CDCl3): δ□ 10.67 (s, 1H), 4.15 (s, 3H). MF=C5H4N2O3S; LCMS calculated for C5H5N2O3S (M+H)+: m/z=173.0.
Quantity
4.18 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.18 g
Type
reactant
Reaction Step Two
Yield
71%

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